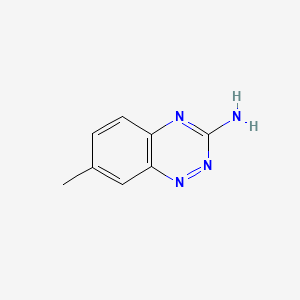

7-Methyl-1,2,4-benzotriazin-3-amine

Description

Overview of the 1,2,4-Benzotriazine (B1219565) Heterocyclic System in Chemical Sciences

The 1,2,4-benzotriazine system is a bicyclic heterocycle where a benzene (B151609) ring is fused to a 1,2,4-triazine (B1199460) ring. ontosight.ai This arrangement results in a planar, aromatic structure with unique chemical characteristics. The presence of three nitrogen atoms in the triazine ring influences the electron distribution, making the scaffold susceptible to various chemical reactions, including nucleophilic substitutions. ontosight.ai The stability of the ring system, coupled with the potential for diverse substitutions, makes it a versatile building block in synthetic chemistry. ontosight.airesearchgate.net

The two primary isomeric forms are the 1,2,3-benzotriazines and the 1,2,4-benzotriazines, with the latter being more extensively studied due to its broader range of applications. researchgate.net The numbering of the atoms in the 1,2,4-benzotriazine ring system is crucial for identifying the specific location of substituents and understanding their influence on the molecule's properties.

Historical Context and Evolution of Benzotriazine Chemistry

The synthesis of benzotriazines dates back to the late 19th century. researchgate.netosi.lv Early methods for preparing 1,2,3-benzotriazines often involved the diazotization of 2-aminobenzamides. nih.govacs.org However, these methods often required harsh acidic conditions. nih.govacs.org The synthesis of 1,2,3-benzotriazine (B1250035) itself was not reported until later, with general synthetic methods being described in 1975. rsc.org These methods included the oxidation of hydrazones of o-azidophenyl ketones and the oxidative cyclization of hydrazones of o-aminophenyl ketones. rsc.org

The development of benzotriazole (B28993) chemistry was spurred in the mid-20th century by the discovery that a benzimidazole (B57391) derivative was a key component of vitamin B12, stimulating research into the biological activities of related structures. nih.gov The first report of a series of 1,2,4-benzotriazine compounds with potential antimalarial activity was published in 1954. acs.org Over the years, numerous synthetic strategies have been developed to access the 1,2,4-benzotriazine core, including cyclocondensation reactions and the heterocyclization of N-(2-aminoaryl)hydrazides. osi.lv More recent advancements have focused on milder and more efficient synthetic routes, such as visible light-mediated photocyclization and palladium-catalyzed annulation reactions. nih.gov

Current Research Landscape of 7-Methyl-1,2,4-benzotriazin-3-amine and Related Analogues

Current research on this compound and its analogues is focused on exploring their synthetic accessibility and potential biological activities. The core structure allows for modifications at various positions, leading to a wide array of derivatives with differing properties.

For instance, the synthesis of derivatives such as 7-(2-chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine has been achieved through reactions involving 7-bromo-5-methylbenzo[e] ontosight.airesearchgate.netresearchgate.nettriazin-3-amine. chemicalbook.com Another related analogue, 7-(2,6-dichlorophenyl)-5-methyl-N-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-1,2,4-benzotriazin-3-amine, has also been synthesized. echemi.com The N-oxide derivatives, such as 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide (B1580778), represent another class of compounds being investigated. uni.lu

The exploration of these analogues is often driven by the desire to understand structure-activity relationships, where systematic changes to the molecule's structure are correlated with changes in its biological effects. This can involve the introduction of different substituents on the benzotriazine core or modifications to the amino group at position 3.

Table 1: Physicochemical Properties of this compound and a Related Analogue

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|

| This compound | C8H8N4 | 160.18 | 0.6 |

| 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide | C8H8N4O | 176.17 | 0.2 |

Academic and Translational Importance of the 1,2,4-Benzotriazine Scaffold

The 1,2,4-benzotriazine scaffold is of significant importance in both academic research and translational medicine due to its presence in a multitude of pharmacologically active compounds. researchgate.netresearchgate.net Derivatives of 1,2,4-benzotriazine have been shown to possess a broad spectrum of biological activities.

For example, certain 1,2,4-benzotriazine derivatives have been investigated for their potential as anticancer agents. researchgate.netnih.gov The tirapazamine (B611382) (1,2,4-benzotriazin-3-amine, 1,4-dioxide) is a notable example of a benzotriazine derivative that has been studied for its anticancer properties. nih.gov Additionally, compounds with this scaffold have shown promise as anti-inflammatory agents, with some 3-substituted acetic acid derivatives of 1,2,4-benzotriazines exhibiting such effects. nih.gov

The versatility of the 1,2,4-benzotriazine core has also led to its exploration in other therapeutic areas. For instance, some derivatives have been found to have potential as nematicides, demonstrating efficacy against root-knot nematodes. researchgate.netacs.org The development of prodrugs like TG100801, which contains a 1,2,4-benzotriazine core, for the treatment of age-related macular degeneration further highlights the translational potential of this heterocyclic system. acs.org The wide range of biological activities associated with the 1,2,4-benzotriazine scaffold underscores its importance as a privileged structure in drug discovery and development. researchgate.netacs.org

Table 2: Investigated Biological Activities of 1,2,4-Benzotriazine Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | researchgate.netnih.govnih.govacs.org |

| Anti-inflammatory | nih.govacs.org |

| Nematicidal | researchgate.netacs.org |

| Antimalarial | acs.org |

| Antiviral | ontosight.ai |

| Antibacterial | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

27238-39-7 |

|---|---|

Molecular Formula |

C8H8N4 |

Molecular Weight |

160.18 g/mol |

IUPAC Name |

7-methyl-1,2,4-benzotriazin-3-amine |

InChI |

InChI=1S/C8H8N4/c1-5-2-3-6-7(4-5)11-12-8(9)10-6/h2-4H,1H3,(H2,9,10,12) |

InChI Key |

HZTIYQFBWQXWDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methyl 1,2,4 Benzotriazin 3 Amine and Analogues

Strategies for Constructing the 1,2,4-Benzotriazine (B1219565) Core

Cyclization Reactions of 2-Nitroanilines with Cyanamide (B42294)

One prominent method for constructing the 3-amino-1,2,4-benzotriazine scaffold involves the reaction of a 2-nitroaniline (B44862) derivative with a source of cyanamide. A well-documented variation of this approach leads to the formation of the 1,4-dioxide derivative, which is an important analogue. In this pathway, a substituted 2-nitroaniline is first converted to its corresponding benzofurazan-1-oxide (also known as a benzofuroxan). This intermediate is then reacted with cyanamide, typically in the presence of a base like sodium hydroxide, or with disodium (B8443419) cyanamide under homogeneous conditions. ubc.canih.gov This reaction proceeds through the addition of the cyanamide anion to the electrophilic nitrogen of the benzofurazan (B1196253) oxide, followed by rearrangement and cyclization to yield the 3-amino-1,2,4-benzotriazine 1,4-dioxide. ubc.canih.gov A series of these derivatives have been synthesized for evaluation in various biological contexts. nih.gov

Another related approach involves a two-step procedure starting from 2-nitroaniline derivatives and 2-cyanobenzaldehyde. nih.govacs.org The initial reaction is a nucleophilic addition between the aldehyde and the aniline, which is followed by cyclization and rearrangement to form an intermediate 3-((nitrophenyl)amino)isoindolin-1-one. nih.govacs.org This intermediate can then undergo further transformations to yield the 1,2,4-benzotriazine system. nih.govacs.org

Diazotization-Mediated Approaches from Anthranilate Derivatives

The diazotization of ortho-amino-substituted benzene (B151609) derivatives is a classical and common method for forming nitrogen-containing heterocyclic rings. For the synthesis of 1,2,4-benzotriazin-4(3H)-one analogues, this process typically starts with 2-aminobenzamide (B116534) or methyl anthranilate. nih.gov The reaction involves treating the starting material with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. nih.gov This generates a diazonium salt intermediate, which rapidly cyclizes to form the benzotriazinone ring.

However, this method has notable drawbacks. The use of strong acids and sodium nitrite can be problematic, limiting the scope of the reaction and posing environmental and safety concerns due to the potential release of toxic nitrogen oxides. nih.gov In response, milder protocols have been developed, such as using a polymer-supported nitrite reagent or employing tert-butyl nitrite as the nitrogen source under acid-free conditions. nih.gov

Reductive Cyclization Pathways

Reductive cyclization offers an alternative route to the 1,2,4-benzotriazine core, starting from precursors like 2-nitrophenylhydrazones. semanticscholar.org In this methodology, a 2-nitrophenylhydrazone, formed by condensing a 2-nitrophenylhydrazine (B1229437) with a ketone or aldehyde, is subjected to reduction. semanticscholar.org Chemical reducing agents like sodium dithionite (B78146) are effective for this transformation. semanticscholar.org

The reaction proceeds in two main steps. First, the nitro group is reduced to an amino group, forming a 2-aminophenylhydrazone intermediate. This intermediate is often unstable and undergoes spontaneous intramolecular cyclization. The newly formed amino group performs a nucleophilic attack on the hydrazone carbon atom. Subsequent air oxidation of the resulting 1,2,3,4-tetrahydrobenzotriazine intermediate leads to the aromatic 3,4-dihydro-1,2,4-benzotriazine product. semanticscholar.org This method has been used to generate a variety of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines. semanticscholar.org

Regioselective Functionalization and Methylation at the 7-Position

Achieving regioselective functionalization, such as the placement of a methyl group at the 7-position of the 1,2,4-benzotriazin-3-amine (B41255), is dictated by the choice of the initial starting material. Direct methylation of the pre-formed benzotriazine ring at the C7-position is challenging due to the presence of multiple reactive nitrogen atoms which are more likely to be alkylated.

Therefore, the most effective strategy is to begin the synthesis with a precursor that already contains the methyl group at the desired position. For the synthesis of 7-Methyl-1,2,4-benzotriazin-3-amine, the key starting material is 4-methyl-2-nitroaniline (B134579) . patsnap.com This compound ensures that the methyl group is correctly located in the final heterocyclic product. There are several established routes to synthesize 4-methyl-2-nitroaniline, a common one involving the nitration of N-acetyl-p-toluidine followed by deprotection. A more recent patented method describes the synthesis from 4-methylaniline by first protecting the amino group with ethyl chloroformate, followed by nitration using a nitroso-containing compound and a copper salt catalyst, and subsequent hydrolysis to yield the target product. patsnap.com

Once 4-methyl-2-nitroaniline is obtained, it can be subjected to the general cyclization strategies described in section 2.1 to construct the 7-methyl-1,2,4-benzotriazine ring. For example, applying the reductive cyclization or the cyanamide-based cyclization methods to this specific precursor will yield the 7-methyl substituted benzotriazine scaffold. The existence of compounds like 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide (B1580778) confirms the successful application of these synthetic strategies. uni.lu

Synthesis of N-Oxide and 1,4-Dioxide Derivatives of 3-Amino-1,2,4-benzotriazines

The N-oxide derivatives of 3-amino-1,2,4-benzotriazines are a class of compounds of significant interest, and their synthesis is achieved through direct oxidation of the parent heterocycle or by building the ring system from an appropriate precursor.

Oxidation Reactions for N-Oxide Formation (e.g., using m-CPBA or Hydrogen Peroxide)

The direct oxidation of 3-amino-1,2,4-benzotriazine derivatives provides a reliable route to their corresponding N-oxides. The choice of oxidizing agent and reaction conditions can selectively yield either the mono-N-oxide or the 1,4-di-N-oxide. Hydrogen peroxide in acetic acid is a commonly used reagent for this transformation.

Research has shown that the position of oxidation is temperature-dependent. The oxidation of 3-aminobenzo-1,2,4-triazines at room temperature typically results in the formation of the 3-amino-1,2,4-benzotriazine 1-oxide or the isomeric 2-oxide. For the specific case of 7-methyl-3-amino-1,2,4-benzotriazine, the 1-oxide is a known product. uni.lu If the oxidation is carried out for a prolonged period at an elevated temperature (e.g., 50°C), the reaction proceeds further to yield the 3-amino-1,2,4-benzotriazine 1,4-dioxide . nih.gov

The mechanism of action for the well-known 1,4-dioxide, tirapazamine (B611382) (which is 3-amino-1,2,4-benzotriazine 1,4-dioxide), involves one-electron reduction to form a radical anion, which is a key intermediate in its biological activity. ubc.canih.gov This has spurred the synthesis of various analogues, including those with methyl groups on the benzene ring, to study structure-activity relationships. nih.gov

Below is a table summarizing the oxidation outcomes for 3-aminobenzotriazines.

| Starting Material | Reagent | Conditions | Major Product |

| 3-Aminobenzotriazine | H₂O₂ in Acetic Acid | Room Temperature | 3-Aminobenzotriazine 2-oxide |

| 3-Aminobenzotriazine | H₂O₂ in Acetic Acid | 50°C (prolonged) | 3-Aminobenzotriazine 1,4-dioxide |

| Benzofurazan-1-oxide | Disodium Cyanamide | Homogeneous solution | 3-Amino-1,2,4-benzotriazine 1,4-dioxide |

Synthesis of 1,4-Dioxide Analogues (e.g., Tirapazamine Derivatives)

The synthesis of 1,2,4-benzotriazine 1,4-dioxides, a class of compounds exemplified by the experimental anticancer drug Tirapazamine (TPZ), is of significant interest due to their activity as hypoxia-selective cytotoxins. thieme-connect.comwikipedia.orgnih.gov These compounds are preferentially activated in the low-oxygen environments characteristic of solid tumors. wikipedia.orgebi.ac.uk The synthesis of analogues, including those with a 7-methyl substituent, allows for the exploration of structure-activity relationships (SAR) to develop derivatives with improved potency and solubility. nih.govacs.org

A primary route to 1,2,4-benzotriazin-3-amine 1,4-dioxides involves the reaction of a substituted benzofuroxan (B160326) with cyanamide. nih.gov For instance, a scalable synthesis of Tirapazamine has been developed using benzofuroxan and cyanamide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov To synthesize the 7-methyl analogue, the corresponding 5-methylbenzofuroxan would be used as the starting material.

An alternative and common two-step process begins with the condensation of a substituted 2-nitroaniline with cyanamide to form the corresponding 1,2,4-benzotriazin-3-amine 1-oxide. wikipedia.org This intermediate is then oxidized to the 1,4-dioxide using a strong oxidizing agent, such as hydrogen peroxide in acetic acid. wikipedia.orgnih.gov The synthesis of Tirapazamine via this method starts with 2-nitroaniline. wikipedia.org

Systematic variation of substituents on the benzene ring has been crucial for SAR studies. nih.govacs.org The electronic, steric, and hydrophobic properties of substituents at the 5-, 6-, 7-, and 8-positions influence the one-electron reduction potential (E(1)) and, consequently, the biological activity of the compounds. nih.govacs.org

Table 1: Research Findings on Substituted 1,2,4-Benzotriazine 1,4-Dioxide Analogues nih.govacs.org

| Substituent Position | Substituent Type | Effect on Aqueous Solubility (vs. TPZ) | Effect on One-Electron Reduction Potential (E(1)) | Correlation with Cytotoxicity |

| 5-, 6-, 7-, 8- | Electron-withdrawing (e.g., Halo, CF₃) | Generally decreased | Increases (less negative) | Strong positive correlation with aerobic cytotoxicity |

| 5-, 6-, 7-, 8- | Electron-donating (e.g., Alkyl, O-Alkyl) | Generally decreased | Decreases (more negative) | Hypoxic cytotoxicity peaks in a specific E(1) range |

| 5-, 8- | Dimethylamino, Diethylamino | Increased | Decreases (more negative) | Generally lower hypoxic cytotoxicity |

Advanced Synthetic Transformations and Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the targeted modification of the benzotriazine scaffold. Palladium-catalyzed cross-coupling reactions and oxidations using hypervalent iodine reagents are prominent examples of advanced transformations employed in this field.

Stille Coupling for Alkyl Substitution

The introduction of alkyl groups onto the 1,2,4-benzotriazine core is a key step in the synthesis of potent hypoxia-selective anticancer agents. nih.govacs.org The Stille cross-coupling reaction provides a versatile method for this transformation, typically involving the palladium-catalyzed reaction of a 3-halo-1,2,4-benzotriazine 1-oxide with an organostannane reagent (R-Sn(Alkyl)₃). nih.govacs.org

The general mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the 3-alkylated product and regenerate the catalyst. youtube.com

Research has shown that the Stille reaction of 3-chloro-1,2,4-benzotriazine (B3058768) 1-oxides can be inhibited by electron-donating substituents on the benzene ring. nih.govacs.org While using the more reactive 3-iodo derivatives did not lead to significant improvements, the application of microwave-assisted heating was found to dramatically improve reaction yields and efficiency. nih.govacs.org This advancement has expanded the range of substituted benzotriazine dioxides available for SAR studies and enabled scalable syntheses. nih.gov

Table 2: Data on Stille Coupling for 3-Alkyl-1,2,4-benzotriazine 1,4-Dioxide Synthesis nih.govacs.org

| Halogen at C3-Position | Coupling Conditions | Key Finding | Advantage |

| Chlorine | Conventional Heating | Reaction inhibited by electron-donating groups on the benzo ring, leading to low yields. | N/A |

| Iodine | Conventional Heating | Did not provide a significant improvement in yields for 3-ethyl-BTOs. | N/A |

| Chlorine | Microwave-Assisted | Dramatically improved yields compared to conventional heating. | Superior yields, efficient, scalable, extends the range of accessible analogues. |

| Iodine | Microwave-Assisted | Yields were consistently lower than those from the corresponding chlorides under microwave conditions. | N/A |

Hypervalent Iodine Mediated Oxidations

Hypervalent iodine reagents have emerged as powerful and versatile tools in modern organic synthesis, valued for their role in oxidative transformations under mild conditions. thieme-connect.comrsc.orgrsc.org In the context of benzotriazine synthesis, these reagents can facilitate the efficient formation of the core heterocyclic ring system. thieme-connect.comthieme-connect.com

One notable application is the synthesis of 3-amino-1,2,4-benzotriazine through the hypervalent iodine-mediated oxidation of 1,2-diaminobenzimidazole. thieme-connect.comthieme-connect.com This method provides an effective pathway to the fundamental benzotriazine structure, which can then be further functionalized. Reagents such as phenyliodine(III) diacetate (PIDA or PhI(OAc)₂) are commonly used for such oxidative cyclizations. rsc.org

Beyond ring formation, hypervalent iodine reagents are instrumental in achieving intramolecular oxidative C-H amination reactions. nih.gov This strategy allows for the direct conversion of C(sp²)-H bonds to C(sp²)-N bonds, offering an atom-economical route to nitrogen-containing heterocycles like benzolactams, which share structural motifs with the benzotriazine system. nih.gov The development of catalytic systems, such as those using μ-oxo hypervalent iodine catalysts, further enhances the utility of this methodology. nih.gov

Table 3: Applications of Hypervalent Iodine Reagents in Heterocycle Synthesis

| Starting Material | Hypervalent Iodine Reagent | Transformation | Product Type | Reference |

| 1,2-Diaminobenzimidazole | Not specified | Oxidative ring transformation | 3-Amino-1,2,4-benzotriazine | thieme-connect.com, thieme-connect.com |

| Primary/Secondary Amines | PhI(OAc)₂ with TEMPO | Oxidation | Aldehydes/Ketones | rsc.org |

| Amide Precursors | μ-oxo hypervalent iodine (catalyst) | Intramolecular oxidative C-H amination | Benzolactams | nih.gov |

Chemical Transformations and Derivatization of 7 Methyl 1,2,4 Benzotriazin 3 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzotriazine Ring

The benzotriazine ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is highly influenced by the nature of the substituents present on the ring.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzotriazine ring can be susceptible to electrophilic attack. The directing effects of the methyl and the triazine ring itself will influence the position of substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can potentially be carried out on the benzene ring, with the positions ortho and para to the methyl group being likely sites of substitution. However, the triazine ring is generally electron-withdrawing, which can deactivate the benzene ring towards electrophilic attack. youtube.com

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient, often due to the presence of electron-withdrawing groups, are susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The 1,2,4-benzotriazine (B1219565) ring system is inherently electron-poor, which can facilitate nucleophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.comyoutube.com In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The presence of activating groups, particularly those at positions ortho or para to the leaving group, can further enhance the rate of SNAr reactions. wikipedia.orglibretexts.org For instance, a halogen atom on the benzotriazine ring could be displaced by various nucleophiles like alkoxides, amines, or thiolates.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Product | Reference |

| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | wikipedia.org |

| 4-Bromonitrobenzene | Methoxide | 4-Nitromethoxybenzene | libretexts.org |

| 2-Chloro-5-methylphenol | 4-Fluoro-2-methoxy-benzonitrile | 2-(2-Methoxy-4-((2-chloro-5-methylphenoxy)methyl)phenyl)acetonitrile | libretexts.org |

Modifications at the 3-Amino Group

The 3-amino group of 7-Methyl-1,2,4-benzotriazin-3-amine is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic. This allows for reactions with various electrophiles. For example, acylation with acid chlorides or anhydrides can furnish the corresponding amides. Alkylation with alkyl halides can lead to secondary and tertiary amines. The amino group can also participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). Furthermore, it can be involved in the formation of ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively.

For instance, the synthesis of 7-(2,6-dichlorophenyl)-5-methyl-N-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-1,2,4-benzotriazin-3-amine involves the modification of the 3-amino group. echemi.com

Formation of Fused Heterocyclic Systems Containing the 1,2,4-Benzotriazine Moiety

The 1,2,4-benzotriazine scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the amino group and a nitrogen atom from the triazine ring in cyclization reactions with bifunctional reagents.

The construction of pyrrolo- and imidazo-fused benzotriazines typically involves the reaction of the 3-amino-1,2,4-benzotriazine core with appropriate reagents that can form the five-membered pyrrole (B145914) or imidazole (B134444) ring. researchgate.net

Pyrrolo-fused Benzotriazines: The synthesis of pyrrolo[2,1-c] chemicalbook.comrsc.orgnih.govbenzotriazines has been reviewed. researchgate.net These systems can be formed through various synthetic strategies, often involving the cyclization of suitably substituted benzotriazine precursors. nih.gov

Imidazo-fused Benzotriazines: Imidazo[1,2-c] chemicalbook.comrsc.orgnih.govbenzotriazines are another class of fused heterocycles derived from 1,2,4-benzotriazines. researchgate.net The synthesis of imidazo[1,2-a]pyridines, a related fused system, can be achieved through various methods, including the reaction of 2-aminopyridines with α-haloketones (the Tchichibabin reaction) or through copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and ketones. organic-chemistry.orgmdpi.comnih.gov The synthesis of imidazolo-fused benzotriazinyl radicals has also been reported, starting from the oxidation product of a dihydro-1,2,4-benzotriazinyl radical. rsc.org

The fusion of a thiazole (B1198619) or a triazole ring to the 1,2,4-benzotriazine core leads to the formation of thiazolo- and triazolo-fused benzotriazines, respectively. researchgate.net

Thiazolo-fused Benzotriazines: Thiazolo[2,3-c] chemicalbook.comrsc.orgnih.govbenzotriazines and thiazolo[3,2-b] chemicalbook.comrsc.orgnih.govtriazoles are known heterocyclic systems. researchgate.netnih.gov The synthesis of benzo nih.govnih.govthiazolo[2,3-c] chemicalbook.comrsc.orgnih.govtriazole derivatives can be achieved through the oxidative cyclization of a mercaptophenyl-substituted triazole. nih.gov The synthesis of 2H-thiazolo[4,5-d] chemicalbook.comrsc.orgnih.govtriazole, a related [5-5]-fused system, has also been developed. rsc.org

Triazolo-fused Benzotriazines: The synthesis of triazolo[5,1-c] chemicalbook.comrsc.orgnih.govbenzotriazines has been reviewed. researchgate.net The formation of triazolo-fused systems can be achieved through various cyclization strategies. For example, the synthesis of chemicalbook.comrsc.orgnih.govtriazolo[1,5-b] chemicalbook.comrsc.orgnih.govnih.govtetrazines has been accomplished through the oxidation of 3,6-disubstituted 1,2,4,5-tetrazines bearing an amidine moiety. nih.gov The synthesis of 1,2,4-triazolo[4,3-b] chemicalbook.comrsc.orgnih.govnih.govtetrazines and 1,2,4-triazolo[4,3-b] chemicalbook.comrsc.orgnih.govtriazines has been achieved from the heterocyclization of substituted 4-amino-1,2,4-triazoles. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems

| Fused System | Synthetic Approach | Reference |

| Pyrrolo[3,2-d]pyrimidines | Cyclization of enamines derived from diethyl aminomalonate | nih.gov |

| Imidazo[1,5-a]pyridines | Electrochemical tandem sp3 (C–H) double amination of acetophenones with pyridine (B92270) ethylamines | nih.gov |

| Benzo nih.govnih.govthiazolo[2,3-c] chemicalbook.comrsc.orgnih.govtriazoles | Oxidation of a mercaptophenyl moiety to its corresponding disulfide followed by intramolecular ring closure | nih.gov |

| chemicalbook.comrsc.orgnih.govTriazolo[1,5-b] chemicalbook.comrsc.orgnih.govnih.govtetrazines | Oxidation of 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine fragments | nih.gov |

Ring Contraction and Expansion Reactions

The 1,2,4-benzotriazine ring system can undergo ring contraction and expansion reactions under specific conditions, leading to the formation of different heterocyclic structures. researchgate.net

Ring Contraction: Ring contraction of 1,2,4-benzotriazines can lead to the formation of benzimidazoles. researchgate.net This transformation can be induced by strong reducing agents. researchgate.net The ring contraction of 1,2,4-triazine (B1199460) derivatives to yield imidazoles has also been reported. researchgate.net Similarly, 1,2,4-benzoxadiazines have been shown to undergo ring contraction to form benzoxazoles upon heating. rsc.org

Ring Expansion: While less common, ring expansion reactions could potentially occur, leading to larger heterocyclic systems. For example, the synthesis of imidazo[4,5-e] chemicalbook.comnih.govthiazino[2,3-c] chemicalbook.comrsc.orgnih.govtriazines has been achieved through a cascade sequence involving hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] chemicalbook.comrsc.orgnih.govtriazin-7(8H)-ylidene)acetic acid esters. nih.gov

Oxidation Reactions Leading to Benzotriazin-7-ones

Oxidation of certain 1,2,4-benzotriazine derivatives can lead to the formation of benzotriazin-7-ones. For instance, the oxidation product of 1,3-diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl (Blatter's radical) is 1,3-diphenylbenzo[e] chemicalbook.comrsc.orgnih.govtriazin-7(1H)-one. rsc.org The synthesis of substituted benzotriazin-4(3H)-ones can also be achieved via a photocyclization reaction of acyclic aryl triazine precursors. nih.gov

Advanced Spectroscopic and Structural Elucidation of 7 Methyl 1,2,4 Benzotriazin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the context of 7-Methyl-1,2,4-benzotriazin-3-amine derivatives, ¹H NMR spectra offer valuable insights. The protons on the aromatic ring, the methyl group, and the amine group each exhibit characteristic chemical shifts. For instance, the protons of the benzene (B151609) ring typically appear in the aromatic region of the spectrum, with their specific shifts and coupling patterns dictated by the substitution pattern. The methyl group protons will present as a singlet, with its chemical shift influenced by its position on the benzotriazine core. The amine protons often appear as a broad signal, the position of which can be sensitive to solvent and concentration. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the aromatic carbons, the methyl carbon, and the carbons of the triazine ring are diagnostic. For example, carbons in the heterocyclic ring will have shifts that are characteristically different from those in the fused benzene ring. ipb.pt Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, definitively assigning the structure of complex derivatives. ipb.pt

| Technique | Observed Feature | Interpretation |

| ¹H NMR | Signals in aromatic region | Protons on the benzene ring |

| Singlet signal | Methyl group protons | |

| Broad signal | Amine group protons libretexts.org | |

| ¹³C NMR | Distinct signals for each carbon | Carbon skeleton of the molecule |

| Characteristic shifts | Differentiation of aromatic, methyl, and triazine ring carbons ipb.pt | |

| 2D NMR (COSY, HMBC) | Correlation peaks | Connectivity between protons and carbons ipb.pt |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, EIMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. uni.lu This is crucial for confirming the identity of newly synthesized this compound derivatives.

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can provide significant structural information. For amine-containing compounds, a characteristic feature is that molecules with an odd number of nitrogen atoms will have an odd nominal molecular mass. future4200.com A common fragmentation pathway for aromatic amines is the cleavage of the bond beta to the aromatic ring. whitman.edu The fragmentation patterns of substituted 1,2,4-benzotriazines can be complex, but systematic analysis can reveal the nature and position of substituents. nih.gov

| Technique | Information Gained | Significance |

| HRMS | Accurate mass-to-charge ratio (m/z) | Determination of the exact molecular formula uni.lu |

| EIMS | Fragmentation pattern | Structural elucidation and confirmation of functional groups whitman.edunih.gov |

| Odd molecular ion peak | Indicates the presence of an odd number of nitrogen atoms future4200.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.

For this compound and its derivatives, the IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com The C-H stretching of the methyl group and the aromatic ring will be observed around 3100-2850 cm⁻¹. The C=N and N=N stretching vibrations of the triazine ring, along with the C=C stretching of the benzene ring, will produce a series of bands in the 1650-1450 cm⁻¹ region. The C-N stretching of the aromatic amine is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3500-3300 (two bands) orgchemboulder.com |

| Aromatic/Methyl (C-H) | Stretching | 3100-2850 |

| Triazine/Benzene (C=N, N=N, C=C) | Stretching | 1650-1450 |

| Aromatic Amine (C-N) | Stretching | 1335-1250 orgchemboulder.com |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

For derivatives of this compound, X-ray crystallography can provide definitive proof of structure. It can unambiguously establish the substitution pattern on the benzotriazine core and reveal the conformation of the molecule in the solid state. For example, crystal structures of related benzotriazine derivatives have been successfully determined, providing valuable insights into their molecular geometry. researchgate.net Furthermore, analysis of the crystal packing can reveal information about hydrogen bonding and other non-covalent interactions that govern the solid-state architecture.

Absorption Spectroscopy for Mechanistic Studies (e.g., Radical Anion Protonation and Kinetics)

Absorption spectroscopy, particularly in the UV-Visible range, is a valuable tool for studying the electronic properties of molecules and for monitoring the progress of chemical reactions. In the context of this compound derivatives, this technique can be employed to investigate reaction mechanisms, such as the protonation of radical anions.

The formation of radical anions of aromatic compounds can be initiated through methods like pulse radiolysis. rsc.org These radical anions often have distinct absorption spectra compared to their neutral precursors. By monitoring the changes in the absorption spectrum as a function of pH, the pKa of the radical anion can be determined. ubc.ca This provides crucial information about the reactivity of the radical species and the kinetics of protonation can be followed by observing the rate of change of the absorption of either the radical anion or the protonated species. rsc.org Such studies are vital for understanding the redox behavior and potential reaction pathways of these heterocyclic systems. nih.gov

Computational Chemistry and Molecular Modeling of 7 Methyl 1,2,4 Benzotriazin 3 Amine Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govnih.gov This technique is instrumental in structure-based drug design, helping to forecast the binding mode and affinity of a ligand to a target's active site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding energy. currentopinion.becurrentopinion.be

While specific docking studies for 7-Methyl-1,2,4-benzotriazin-3-amine are not extensively documented in publicly available literature, the methodology has been widely applied to structurally similar benzotriazine and benzotriazole (B28993) derivatives to evaluate their potential as inhibitors of various enzymes. nih.govnih.govresearchgate.net

Molecular docking simulations can predict how this compound might interact with the active sites of various enzymes implicated in disease. Benzotriazine derivatives have been investigated as potential anticancer agents by targeting proteins like kinases. researchgate.net

Kinases: In the active site of a protein kinase, the benzotriazine core could orient itself to interact with the hinge region, a critical part of the ATP-binding pocket. The 3-amino group is a potential hydrogen bond donor, while the nitrogen atoms of the triazine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) moiety of ATP.

Glucosidases: For enzymes like α-glucosidase, which are targets for anti-diabetic drugs, docking studies would assess whether the compound can fit within the catalytic pocket and interact with key residues to block substrate access.

Bacterial Receptors: The antibacterial potential of this compound could be explored by docking it into the active sites of essential bacterial enzymes, such as DNA gyrase or tyrosyl-tRNA synthetase. currentopinion.be Studies on similar heterocyclic compounds have shown that binding within these sites can disrupt bacterial replication and protein synthesis. nih.govcurrentopinion.be

A hypothetical summary of docking results against different enzyme classes is presented below. The binding energy values indicate the predicted affinity of the ligand for the protein, with more negative values suggesting a stronger interaction.

| Target Enzyme Class | Representative PDB ID | Hypothetical Binding Energy (kcal/mol) | Potential Key Interacting Residues |

| Protein Kinase | 2EXB | -8.5 | Met, Leu, Val, Ala, Lys |

| Bacterial Tyrosyl-tRNA Synthetase | 1JIJ | -7.9 | Tyr, Gly, Asp, Gln |

| α-Glucosidase | 3A4A | -7.2 | Asp, Arg, His, Phe |

Note: The data in this table is illustrative and based on studies of analogous compounds, not on direct experimental results for this compound.

The predictive power of molecular docking lies in its ability to identify specific interactions between the ligand and the amino acid residues of the target protein. For this compound, these interactions would likely include:

Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor. The nitrogen atoms within the 1,2,4-triazine (B1199460) ring system are potential hydrogen bond acceptors. These interactions are crucial for anchoring the ligand within the active site and are a common feature in the binding of nitrogen-containing heterocyclic drugs.

Hydrophobic Interactions: The fused benzene (B151609) ring and the methyl group provide a hydrophobic surface that can engage in van der Waals and π-stacking interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine in the enzyme's binding pocket.

π-π Stacking: The aromatic benzotriazine ring system can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

These predicted interactions provide a structural basis for the compound's potential biological activity and guide further chemical modifications to enhance potency and selectivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. rsc.orgresearchgate.net It is employed to calculate various molecular properties, including geometry, energy, and electronic distribution, providing deep insights into the molecule's stability and reactivity. researchgate.netscribd.com DFT studies on benzotriazine derivatives have been used to complement experimental findings and explain observed biological activities. rsc.orgscribd.com

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. scribd.com

A small HOMO-LUMO gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Such molecules are generally considered "soft."

A large HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is needed for electronic transitions. These molecules are considered "hard."

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the fused benzene ring, indicating these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the electron-deficient triazine ring, suggesting this region is susceptible to nucleophilic attack. FMO analysis helps in understanding how the molecule would interact in chemical reactions, including those with biological targets.

| Parameter | Definition | Significance for this compound (Hypothetical) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (LUMO-HOMO) | Energy Gap | A smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. Different colors on the MEP map denote different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable for electrophilic attack (e.g., interaction with protons or metal cations).

Blue: Represents regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Denotes regions of neutral potential.

In an MEP map of this compound, the most negative potential (red/yellow) would be expected around the nitrogen atoms of the triazine ring and the amino group, confirming their role as hydrogen bond acceptors and sites of electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms of the amino group would exhibit a positive potential (blue), identifying them as hydrogen bond donors. The aromatic ring would show a mix of neutral and slightly negative potential.

DFT calculations can be used to determine the optimized geometry of this compound, finding the lowest energy conformation of the molecule. This process also yields important thermodynamic data, such as the total energy, enthalpy, and Gibbs free energy of the molecule. researchgate.net These energetic parameters are fundamental to assessing the molecule's thermodynamic stability. By comparing the energies of different isomers or conformers, the most stable form can be identified. Furthermore, these calculations can predict other properties like dipole moment, which influences the molecule's solubility and how it orients itself in an electric field, such as the active site of an enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular features, QSAR models can predict the activity of novel compounds, thereby guiding the design of more potent and selective molecules. In the context of this compound and its analogs, QSAR studies have been instrumental in understanding the structural requirements for their biological effects, particularly as kinase inhibitors.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for benzotriazine derivatives has been a key area of research, with a focus on their potential as therapeutic agents. These models are typically built using a training set of molecules with known biological activities to establish a statistically significant relationship, which is then validated using an external test set of compounds.

One notable study focused on a series of benzotriazine derivatives as Src kinase inhibitors. nih.gov Two main 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were employed to develop predictive models. nih.gov The dataset for building the models consisted of 72 molecules, and the final models were validated with a test set of six compounds. nih.gov

The CoMFA model yielded a cross-validated q² of 0.526 and a non-cross-validated R² of 0.781, indicating good internal predictive ability. nih.gov The CoMSIA model demonstrated even stronger predictive power, with a q² of 0.647 and an R² of 0.895. nih.gov These statistical parameters underscore the robustness of the developed models in predicting the Src inhibitory activity of this class of compounds. The successful application of these models allows for the virtual screening and prioritization of new benzotriazine analogs with potentially enhanced activity before their synthesis.

The general approach in such studies involves aligning the molecules to a template structure and calculating various molecular fields (steric, electrostatic, hydrophobic, etc.). nih.govnih.gov These fields are then used as descriptors in a partial least squares (PLS) regression analysis to correlate with the biological activity. nih.gov The resulting models are visualized as contour maps, which highlight the regions in space where modifications to the chemical structure are likely to increase or decrease activity.

For other related heterocyclic compounds, such as benzothiazole (B30560) derivatives, QSAR models have also been successfully developed to predict their cytotoxic activity. researchgate.net These models often employ a variety of molecular descriptors and use techniques like multiple linear regression (MLR) and artificial neural networks (ANN). nih.govnih.gov

Table 1: Statistical Parameters of 3D-QSAR Models for Benzotriazine Derivatives as Src Inhibitors nih.gov

| Model | q² (Cross-validated R²) | R² (Non-cross-validated) | F value | Standard Error of Prediction | Standard Error of Estimate |

| CoMFA | 0.526 | 0.781 | 88.132 | 0.587 | 0.351 |

| CoMSIA | 0.647 | 0.895 | 115.906 | 0.519 | 0.178 |

Elucidation of Physicochemical Descriptors Influencing Activity

A primary outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of a compound. These descriptors can be broadly categorized as steric, electronic, hydrophobic, and topological, among others.

In the 3D-QSAR study of benzotriazine derivatives as Src inhibitors, the contour maps generated from the CoMFA and CoMSIA models provided valuable insights. nih.gov The analysis indicated that smaller steric volumes in the hydrophobic region of the molecule were favorable for activity. nih.gov Furthermore, the presence of electron-withdrawing groups near the aryl linker region was found to enhance Src inhibitory activity. nih.gov The models also suggested that having atoms in close proximity to the solvent-accessible region could lead to increased potency. nih.gov Based on these findings, it was predicted that introducing substituents at the 5, 6, and 8 positions of the benzotriazine ring could result in new compounds with higher activity. nih.gov

In QSAR studies of other triazine-containing compounds, different sets of descriptors have been identified as important. For instance, in a study on 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides, the following descriptors were found to be most correlated with antitumor activity:

a_nO (number of oxygen atoms): This descriptor had a positive correlation with activity against the HCT-116 colon cancer cell line. nih.gov

SMR_VSA0 (adjacency and distance matrix descriptor): This descriptor, related to molecular shape and volume, showed a strong correlation with activity against the MCF-7 breast cancer cell line. nih.gov

SlogP_VSA5 (van der Waals surface area's contribution to lipophilicity): This descriptor, which relates to both lipophilicity and surface area, was a key predictor for activity against the HeLa cervical cancer cell line. nih.gov

For benzotriazole derivatives with antifungal activity, it has been noted that the introduction of small hydrophobic groups such as –Cl, –CH₃, and di–CH₃ on the benzotriazole ring led to successful compounds against both Candida and Aspergillus species. nih.gov Conversely, the presence of bulky substituents like –OCH₃ was believed to decrease activity due to reduced penetration into the fungal cell. nih.gov

Table 2: Key Physicochemical Descriptors and Their Influence on Activity

| Compound Class | Descriptor Type | Favorable Influence on Activity | Unfavorable Influence on Activity |

| Benzotriazine Derivatives (Src Inhibitors) nih.gov | Steric | Small steric volumes in hydrophobic regions | Bulky groups in certain positions |

| Electronic | Electron-withdrawing groups near aryl linker | ||

| Accessibility | Atoms close to solvent-accessible region | ||

| Substituted 1,3,5-Triazines (Antitumor) nih.gov | Atomic Count | Increased number of oxygen atoms (HCT-116) | |

| Shape/Volume | Specific values of SMR_VSA0 (MCF-7) | ||

| Lipophilicity/Surface Area | Specific values of SlogP_VSA5 (HeLa) | ||

| Benzotriazole Derivatives (Antifungal) nih.gov | Hydrophobicity | Small hydrophobic groups (e.g., -Cl, -CH₃) | Bulky groups (e.g., -OCH₃) |

Future Directions and Research Perspectives on 7 Methyl 1,2,4 Benzotriazin 3 Amine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of benzotriazines often involves diazotization of 2-aminobenzamides, a method that can require harsh acidic conditions and the use of nitrites, which may lead to the formation of undesirable nitrosamine (B1359907) impurities. acs.org To overcome these limitations, future research will likely focus on developing milder and more efficient synthetic routes.

Recent advancements have pointed towards innovative strategies such as:

Photochemical Cyclization: A novel protocol utilizing visible light (420 nm) to induce the cyclization of acyclic aryl triazine precursors has been reported for the synthesis of substituted benzotriazin-4(3H)-ones. acs.orgnih.gov This method offers excellent yields in short residence times without the need for additives or photocatalysts, presenting a greener alternative. acs.orgnih.gov

Palladium-Catalyzed Annulation: The use of palladium catalysts to facilitate the annulation of 1,3-diaryltriazenes in the presence of carbon monoxide is another promising avenue for benzotriazin-4(3H)-one synthesis. acs.org

Redox Cyclization: The development of redox cyclization methods for benzamides using nitrous oxide after treatment with organolithium reagents also presents a novel approach. nih.gov

Design and Synthesis of Advanced Multi-Targeting Analogues

The development of analogues of 7-Methyl-1,2,4-benzotriazin-3-amine that can modulate multiple biological targets simultaneously is a key future direction. This polypharmacological approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Researchers are exploring the synthesis of various derivatives by modifying the core benzotriazine structure. For instance, creating a series of N-arylalkyl derivatives of spiro[3,4-dihydro-1,2,4-benzotriazine]-3,4'-piperidine has yielded compounds with diverse biological activities, including potential as sigma receptor ligands. nih.gov The synthesis of derivatives with substituted imidazol-2-thiones has shown promise in developing anticancer agents. gsconlinepress.com

The design of these multi-targeting agents will be heavily reliant on understanding the structure-activity relationships (SAR) of the benzotriazine scaffold. By systematically altering substituents on the benzotriazine ring and at the 3-amino position, researchers can fine-tune the biological activity profile of the resulting compounds.

Integration of Advanced Computational Approaches in Drug Discovery

Computational methods are revolutionizing the drug discovery process, making it faster, more accurate, and more cost-effective. nih.govsysrevpharm.org For this compound and its derivatives, these approaches will be indispensable.

Key computational techniques that will be integrated include:

Molecular Docking: To predict the binding modes and affinities of benzotriazine derivatives with their biological targets. acs.orgnih.gov This helps in understanding the molecular basis of their activity and in designing more potent inhibitors.

Virtual Screening: To rapidly screen large libraries of virtual compounds to identify those with the highest probability of being active. nih.gov

Machine Learning and AI: To develop predictive models for the biological activity and physicochemical properties of novel benzotriazine analogues. nih.gov

Molecular Dynamics Simulations: To study the dynamic interactions between the ligands and their protein targets, providing a deeper understanding of the binding process. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): To achieve highly accurate predictions of binding energies and reaction mechanisms. nih.gov

These computational tools will enable the de novo design of novel compounds with desired properties and facilitate the optimization of lead candidates. sysrevpharm.org

Uncovering New Biological Targets and Therapeutic Applications

While benzotriazine derivatives have shown potential as antimicrobial, anticancer, and neuroprotective agents, a significant area of future research is the identification of novel biological targets and, consequently, new therapeutic applications. ontosight.ai The benzotriazine scaffold is known for its diverse pharmacological activities, including anti-inflammatory, antidepressant, and anti-ulcer properties. acs.org

Derivatives of the related 1,2,3-benzotriazole scaffold have been investigated for a wide range of activities, including antifungal and antioxidant effects. gsconlinepress.com Furthermore, specific benzotriazine derivatives have been explored for their potential in treating neurodegenerative diseases and as antiviral agents against RNA viruses like Coxsackievirus B5. ontosight.ainih.gov

Future research will likely involve high-throughput screening of this compound and its analogues against a broad panel of biological targets to uncover previously unknown activities. This could lead to the repurposing of existing compounds for new indications and the development of first-in-class therapeutics for a variety of diseases.

Development of Novel Analytical Techniques for Mechanistic Elucidation

A deeper understanding of how this compound and its derivatives exert their biological effects at a molecular level is crucial for their further development. This requires the application and development of advanced analytical techniques.

Mass spectrometry (MS)-based strategies will be particularly important for identifying transformation products and elucidating metabolic pathways. acs.org Techniques such as isotope labeling, fragmentation-based structural elucidation, and molecular networking can help to characterize how these compounds are processed in biological systems. acs.org

Spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR), will continue to be essential for confirming the chemical structures of newly synthesized derivatives. acs.orgnih.gov The development of novel analytical methods will be key to unraveling the precise mechanisms of action, identifying off-target effects, and ultimately ensuring the safe and effective translation of these promising compounds into clinical use.

Q & A

Q. What are the optimal synthetic routes for 7-Methyl-1,2,4-benzotriazin-3-amine, and how do reaction conditions influence yield?

To optimize synthesis, researchers should employ factorial design to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and assess their impact on yield. Orthogonal experimental design (e.g., Taguchi methods) is particularly effective for reducing the number of trials while identifying critical factors . For example, refluxing in polar aprotic solvents (e.g., DMF) with palladium catalysts may improve cyclization efficiency. Post-synthesis, purification via column chromatography or recrystallization should be validated using HPLC-MS to confirm purity .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : and NMR are essential for confirming substituent positions and methyl group integration. Aromatic proton splitting patterns (e.g., doublets or triplets) can resolve ambiguities in the benzotriazine ring structure.

- Mass Spectrometry : High-resolution ESI-MS provides precise molecular weight confirmation, while fragmentation patterns help verify structural integrity.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and stability under varying pH conditions .

Q. How does the solubility of this compound vary across solvents, and what implications does this have for experimental design?

Solubility profiles must be empirically determined using gravimetric or spectrophotometric methods. For instance, polar solvents (e.g., DMSO, methanol) typically dissolve benzotriazine derivatives better than nonpolar solvents. Poor aqueous solubility may necessitate the use of co-solvents (e.g., PEG-400) in biological assays. Solvent selection should align with downstream applications (e.g., DMSO for in vitro studies but avoided in vivo due to toxicity) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

Stability studies under accelerated conditions (40°C/75% RH) using TGA/DSC identify degradation pathways (e.g., hydrolysis of the triazine ring). Lyophilization or storage under inert gas (argon) in amber vials at -20°C minimizes oxidative and photolytic degradation. Periodic LC-MS analysis monitors impurity formation .

Advanced Research Questions

Q. What computational approaches are effective for predicting the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methyl group’s inductive effects may alter electron density on the triazine ring, influencing binding to biological targets.

- Molecular Dynamics (MD) : Simulate solvation dynamics to optimize solvent selection for crystallization or drug delivery .

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases), guiding structure-activity relationship (SAR) studies .

Q. How can contradictory data on the biological activity of this compound be resolved?

Contradictions often stem from assay variability (e.g., cell line heterogeneity, concentration thresholds). Researchers should:

- Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines).

- Perform meta-analyses to identify confounding variables (e.g., serum content in cell media).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding .

Q. What strategies enhance the regioselectivity of functionalizing the benzotriazine scaffold?

- Directed Metalation : Use directing groups (e.g., amides) to control C-H activation sites.

- Protecting Groups : Temporarily block reactive positions (e.g., N-oxide formation) to direct substitutions to the methyl-adjacent position.

- Microwave-Assisted Synthesis : Enhance kinetic control to favor desired regioisomers .

Q. How do solvent effects and transition states influence the reaction mechanism of this compound in nucleophilic aromatic substitution?

Polarizable continuum models (PCM) in DFT simulations reveal solvent stabilization of charged intermediates. For example, aprotic solvents stabilize the Meisenheimer complex, accelerating substitution at the 4-position. Kinetic isotope effects (KIE) and Hammett plots further elucidate whether the rate-determining step involves bond formation or charge redistribution .

Q. What green chemistry approaches minimize waste in synthesizing this compound?

- Catalytic Methods : Replace stoichiometric reagents with recyclable catalysts (e.g., Fe³⁺-clays).

- Solvent-Free Conditions : Mechanochemical grinding (ball milling) reduces solvent waste.

- Membrane Technologies : Continuous-flow systems with ceramic membranes improve atom economy and enable real-time byproduct removal .

Q. How can machine learning optimize the synthesis and application of this compound?

Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., temperature, solvent) for new derivatives. Feature engineering should include electronic parameters (Hammett σ) and steric descriptors (Taft’s Es). Active learning loops iteratively refine models using experimental feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.